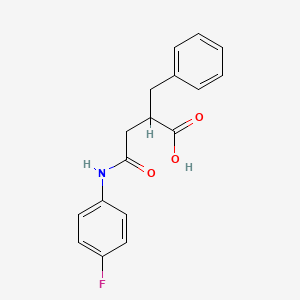

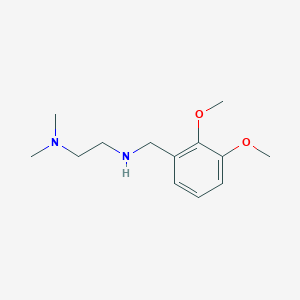

N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

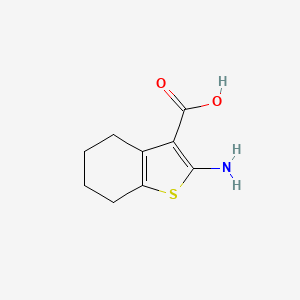

N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine is a compound that can be associated with the class of substances known as Schiff bases, which are typically derived from the reaction between an amine and an aldehyde. Although the specific compound is not directly studied in the provided papers, related compounds with dimethoxybenzyl components have been synthesized and characterized, indicating a potential interest in the chemical properties and applications of such molecules .

Synthesis Analysis

The synthesis of related compounds involves the use of commercially available precursor materials. For instance, the six N-(dimethoxybenzyl)-4-bromo-2,5-dimethoxyphenethylamine regioisomers, which are structurally related to the NBOMe class of drugs, were prepared from such precursors. The synthesis process likely involves the formation of an intermediate Schiff base, which is then further modified to achieve the desired substitution pattern . Similarly, Schiff base compounds derived from 3,4-dimethoxybenzaldehyde have been synthesized, indicating that the synthesis of N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine would follow a comparable pathway involving the condensation of the appropriate benzaldehyde with a diamine .

Molecular Structure Analysis

The molecular structure of Schiff bases is characterized by the presence of an imine functional group (-C=N-) that is typically coplanar with its adjacent benzene ring. In the case of the related compound N,N'-bis(3,4-dimethoxy-benzylidene)-2,2-dimethylpropane-1,3-diamine hydrate, the two benzene rings form a significant dihedral angle, which suggests that the molecular structure of N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine would also exhibit a degree of planarity around the imine bond with potential steric interactions depending on the substituents .

Chemical Reactions Analysis

The chemical reactivity of Schiff bases, including those with dimethoxybenzyl groups, is often centered around the imine functional group. This group can participate in various chemical reactions, such as hydrolysis back to the parent amine and aldehyde, or it can act as a ligand in coordination chemistry. The specific reactivity patterns of N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine would need to be studied further, but it is likely to be influenced by the electron-donating effects of the methoxy groups and the steric hindrance provided by the N,N-dimethyl substitution .

Physical and Chemical Properties Analysis

The physical and chemical properties of Schiff bases can vary widely depending on their substitution patterns. For the related compounds studied, gas chromatography-mass spectrometry (GC-MS) analysis has been used to characterize their electron ionization mass spectra, which provides insights into their fragmentation patterns and stability under ionizing conditions. The presence of methoxy groups can influence the boiling point, solubility, and overall stability of the compound. The specific physical and chemical properties of N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine would need to be determined experimentally, but it is reasonable to expect that it would exhibit properties consistent with other dimethoxy-substituted Schiff bases .

科学的研究の応用

DNA Interaction Study

The compound has been utilized in studying the interaction with DNA. A study by Wang et al. (2008) involved a nickel(II) complex synthesized using N-Benzyl-N′-[2-(benzylamino)ethyl]ethane-1,2-diamine. This complex was found to bind to DNA via electrostatic interactions, providing insights into molecular interactions at the DNA level (Wang et al., 2008).

Flame Retardancy Enhancement

Li et al. (2005) demonstrated the compound's role in enhancing flame retardancy. They synthesized a copolymer incorporating the compound, which significantly improved the limiting oxygen index value of polypropylene, indicating enhanced flame resistance (Li et al., 2005).

Catalytic Applications

Balamurugan et al. (2011) explored the use of a nickel(II) complex of a similar compound in catalyzing alkane oxidation. Their findings indicate the potential of such complexes in chemical synthesis and industrial applications (Balamurugan et al., 2011).

Synthesis and Pharmacological Evaluation

Nirogi et al. (2015) focused on the synthesis of derivatives of the compound as 5-HT6 receptor ligands. Their research contributes to the development of potential therapeutic agents for cognitive enhancement (Nirogi et al., 2015).

Aerobic Oxidation of Alcohols

Wang et al. (2011) reported the use of a copper-catalyzed system involving a derivative of the compound for the oxidation of alcohols. This research has implications in organic chemistry and industrial processes (Wang et al., 2011).

Olefin Epoxidation

Yu et al. (2012) synthesized Mn-complexes with tetradentate N4 ligands, including a derivative of the compound, for epoxidation of olefins. This work contributes to the field of green chemistry and efficient industrial synthesis (Yu et al., 2012).

Copper(I) Complex in Aerobic Oxidation

Zhang et al. (2014) developed a copper(I) complex system using a derivative of the compound for the oxidation of primary alcohols. This research offers new avenues in catalysis and organic transformations (Zhang et al., 2014).

Polyaddition Reactions

Tomita et al. (2001) explored the polyaddition behavior of cyclic carbonates with diamines, including derivatives of the compound. This study provides valuable information for polymer chemistry (Tomita et al., 2001).

Alzheimer's Therapy

Storr et al. (2009) investigated glycosylated tetrahydrosalens, including a derivative of the compound, as potential Alzheimer's disease therapeutics. This research has implications in medicinal chemistry and drug development (Storr et al., 2009).

特性

IUPAC Name |

N-[(2,3-dimethoxyphenyl)methyl]-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O2/c1-15(2)9-8-14-10-11-6-5-7-12(16-3)13(11)17-4/h5-7,14H,8-10H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRDMCCBSCNOUAW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCNCC1=C(C(=CC=C1)OC)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-(2,3-Dimethoxy-benzyl)-N,N-dimethyl-ethane-1,2-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3',3'-Dimethyl-6-nitrospiro[chromene-2,2'-indolin]-1'-yl)ethanol](/img/structure/B1335061.png)

![2-[(4-fluorobenzoyl)amino]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1335065.png)

![8-Bromo-2,4-dimethyl-2,3-dihydrofuro[3,2-c]quinoline](/img/structure/B1335077.png)